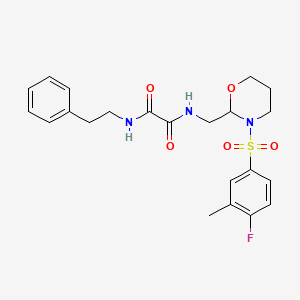

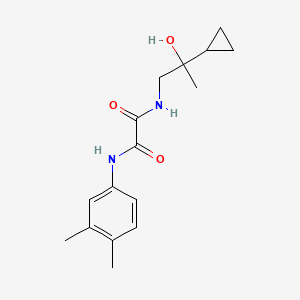

![molecular formula C17H15ClN2O3 B2491269 N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1428114-34-4](/img/structure/B2491269.png)

N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions where key functional groups such as cyano, chlorophenyl, and furanyl are introduced into the molecular framework. A typical method involves reacting lithium salts of ethyl cyanoacetate with derivatives to form compounds with specific configurations, as demonstrated in the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate (Johnson et al., 2006). These reactions often employ microwave radiation for efficient synthesis, indicating a green chemistry approach in some cases (Jimenez et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific bond distances and angles that dictate their chemical behavior. X-ray crystallography and spectroscopic methods like IR, UV, and NMR are common tools for elucidating these structures. The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, for example, exhibits enamine tautomerism and specific hydrogen bonding patterns, highlighting the intricate molecular architecture typical of these substances (Johnson et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include cycloadditions, ene-reactions, and nucleophilic substitutions, leading to a wide range of products with diverse properties. The reactivity often hinges on the functional groups present, with the cyano and furanyl groups playing pivotal roles in these transformations. For example, enantioselective ene-reactions facilitated by marine and terrestrial fungi have been reported, showcasing the versatility of these compounds in synthetic chemistry (Jimenez et al., 2019).

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthetic Methods : Research on related chlorophenyl and furan compounds has led to the development of synthetic methods that could be applicable to N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides a method for introducing chlorophenyl and methoxy groups into similar structures, which could be adapted for synthesizing the compound (Johnson et al., 2006).

Potential Applications

Polymer Science : Compounds with methoxy and chlorophenyl groups have been explored for their applications in polymer science. For example, optically active polyamides derived from L-tartaric acid, utilizing methoxy groups, have been synthesized, indicating potential applications of the compound in creating new polymeric materials with specific optical properties (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).

Pharmacological Research : While excluding information related to drug use, dosage, and side effects as per your request, it's noteworthy that compounds with similar structures are often explored for their pharmacological potential. Research on related furan and chlorophenyl compounds has led to the discovery of novel pharmacological activities, suggesting that this compound might also possess unique biological properties worthy of investigation.

Material Chemistry : The reactivity of furan compounds with various chemical groups has been utilized in material chemistry, such as in the development of furanic-aliphatic polyamides as sustainable alternatives to traditional plastics. This indicates potential applications of the compound in the development of new, sustainable materials with enhanced performance characteristics (Jiang et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-22-16(12-4-2-5-14(18)8-12)11-20-17(21)13(10-19)9-15-6-3-7-23-15/h2-9,16H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUGRMVBECEQOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=CC1=CC=CO1)C#N)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)

methanone dihydrochloride](/img/structure/B2491199.png)

![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)

![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)